REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16](Cl)=[O:17])[CH:11]=2)[O:8][CH:9]=1)=[O:4].[C:19]([OH:30])(=[O:29])[C:20]1[CH:28]=[CH:27][CH:26]=[C:22]([C:23]([OH:25])=[O:24])[CH:21]=1.CN(C)C(N(C)C)=N.[CH2:39](Br)[CH:40]=[CH2:41]>CS(C)=O.CCOC(C)=O>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16](=[O:17])[CH2:22][C:23]([OH:25])=[O:24])[CH:11]=2)[O:8][CH:9]=1)=[O:4].[CH2:41]([O:24][C:23](=[O:25])[C:22]1[CH:26]=[CH:27][CH:28]=[C:20]([C:19]([OH:30])=[O:29])[CH:21]=1)[CH:40]=[CH2:39]
|
Name
|
2-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=C(OC1)C1=CC(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O
|
Name
|
|
Quantity
|
27.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N(C)C)C
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the following sequence
|
Type
|
WASH
|
Details
|
washed with 2N HCl and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The remaining oil (21.5 g) was dissolved in DMSO (40 mL)
|
Type
|
ADDITION
|
Details
|
after the addition of LiOH hydrate (2.8 g) and H2O (1 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 60° C. for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The solution was diluted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with 5% NaHCO3-solution
|
Type
|
EXTRACTION
|
Details
|
the precipitated product was extracted with EtOAc
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(OC1)C1=CC(=CC=C1)C(CC(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C1=CC(C(=O)O)=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |